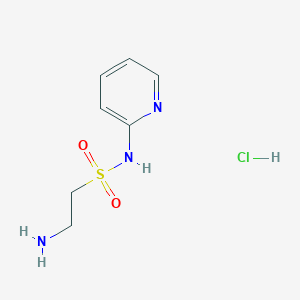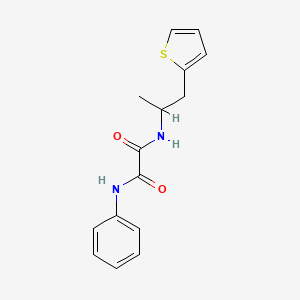
N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide” is a complex organic compound. Based on its name, it likely contains a phenyl group, a thiophene group, and an oxalamide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Thiophene compounds are known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Thiophene derivatives have been reported to possess significant anti-inflammatory properties. Compounds like N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide may be investigated for their potential to inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory medications .
Antipsychotic Potential
The structural similarity of thiophene derivatives to other compounds with known antipsychotic effects suggests that they could be useful in treating psychiatric disorders. Research into the pharmacological activity of these compounds could uncover new treatments for conditions like schizophrenia .
Anti-Arrhythmic Effects
Thiophene compounds have shown promise in the treatment of cardiac arrhythmias . Their ability to modulate ion channels could be harnessed to develop new anti-arrhythmic drugs .
Antioxidant Properties
The oxidative stress response is a key factor in many diseases. Thiophene derivatives, due to their chemical structure, might exhibit antioxidant properties, which could be beneficial in preventing or treating oxidative stress-related conditions .
Antimicrobial and Antifungal Uses
Research has indicated that thiophene derivatives can be effective against a variety of microbial and fungal pathogens. This suggests that N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide could be developed into antimicrobial and antifungal agents .
Anti-Cancer Research
Thiophene derivatives have been identified as potential anti-cancer agents due to their ability to inhibit various kinases and modulate estrogen receptors. Investigating the anti-mitotic and anti-proliferative effects of these compounds could lead to new cancer therapies .
Material Science Applications
Beyond medicinal chemistry, thiophene and its derivatives are also of great interest in material science . Their unique electronic properties make them suitable for use in organic semiconductors, conducting polymers, and photovoltaic materials .
Neurological Disorders Treatment
Given the structural and functional versatility of thiophene derivatives, they may also have applications in treating neurological disorders . Exploring their role as neurotransmitter modulators could open up new avenues for the treatment of diseases like Alzheimer’s and Parkinson’s .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSDFFMBKLLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)
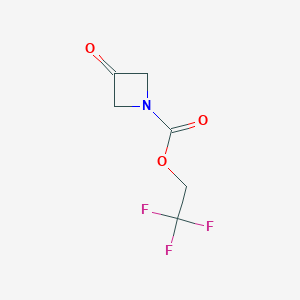

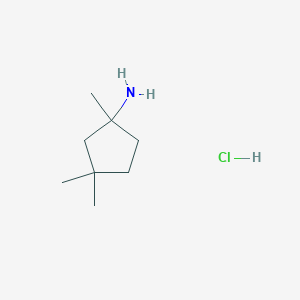

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

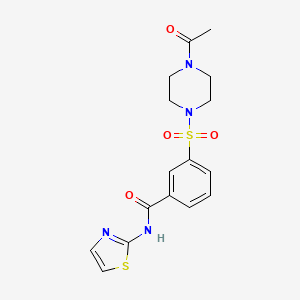
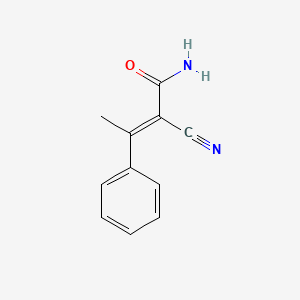
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2364392.png)

